Cefmatilen hydrochloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

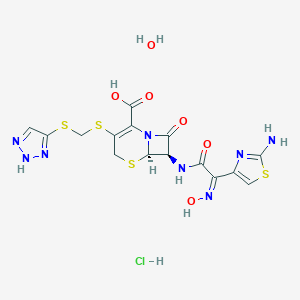

Cefmatilen hydrochloride hydrate is an orally-active cephalosporin antibiotic developed by Shionogi & Co., Ltd. It is known for its high activity against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae . The compound is a small molecule drug that functions as a bacterial penicillin-binding protein (PBP) inhibitor .

Métodos De Preparación

The synthesis of cefmatilen hydrochloride hydrate involves several steps:

Protection of the Amino Group: The amino group of 2-(2-aminothiazol-4-yl)-2(Z)-(hydroxyimino)acetic acid ethyl ester is protected using di-tert-butyl dicarbonate, dimethylaminopyridine, and NaOH to form 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(hydroxyimino)acetic acid.

Formation of Triphenylmethoxyimino Derivative: This intermediate is then treated with triphenylmethyl chloride and K2CO3 in DMF to yield 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(triphenylmethoxyimino)acetic acid.

Condensation with Cephem Derivative: The triphenylmethoxyimino derivative is condensed with 7beta-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester using phenylphosphoryl dichloride and N-methylmorpholine to form the 7beta-acetamido derivative.

Final Condensation and Deprotection: The 7beta-acetamido derivative is further condensed with 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole using NaOMe in THF/DMF/methanol to yield the fully protected compound, which is then deprotected using AlCl3 in anisole.

Análisis De Reacciones Químicas

Cefmatilen hydrochloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions, particularly involving the thiazole and triazole rings.

Condensation Reactions: The synthesis involves multiple condensation reactions, such as the formation of the 7beta-acetamido derivative.

Deprotection Reactions: The final steps of the synthesis involve deprotection reactions to yield the active compound.

Common reagents used in these reactions include di-tert-butyl dicarbonate, triphenylmethyl chloride, phenylphosphoryl dichloride, and AlCl3 . The major products formed from these reactions are intermediates leading to the final this compound compound .

Aplicaciones Científicas De Investigación

Chemistry

Cefmatilen hydrochloride hydrate has been a subject of interest in synthetic chemistry due to its complex structure and the methodologies involved in its synthesis. The preparation involves several chemical reactions, including:

- Protection of Functional Groups : The amino group of the precursor compound is protected using di-tert-butyl dicarbonate.

- Formation of Derivatives : The synthesis includes the formation of various derivatives through substitution and condensation reactions.

- Deprotection : Final steps involve removing protective groups to yield the active antibiotic .

Microbiology

The compound's effectiveness against various bacterial strains makes it a valuable tool in microbiological studies. It is utilized in:

- Antibiotic Sensitivity Testing : Evaluating the susceptibility of bacterial isolates to cefmatilen.

- Mechanistic Studies : Understanding how cefmatilen inhibits bacterial growth by targeting penicillin-binding proteins (PBPs), essential for cell wall synthesis .

Medicine

This compound is primarily applied in clinical settings for treating bacterial infections. Its clinical applications include:

- Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.

- Urinary Tract Infections : Treatment of infections caused by susceptible organisms.

- Skin and Soft Tissue Infections : Used for infections that are resistant to other antibiotics .

Toxicology Studies

Toxicity studies have been conducted to assess the safety profile of this compound. These studies include:

- Single-Dose Toxicity : Administered orally and intravenously to rats, showing no fatalities at high doses (up to 2000 mg/kg) but some gastrointestinal disturbances .

- Repeated-Dose Toxicity : Long-term studies indicated that chronic exposure could lead to changes in intestinal flora and mild enterocolitis upon withdrawal .

Table 1: Summary of Toxicity Studies

| Study Type | Dose (mg/kg) | Observations | Outcome |

|---|---|---|---|

| Single Oral Dose | 2000 | Diarrhea, soft feces, no deaths | Safe with mild side effects |

| Single IV Dose | 2000 | Hypoactivity, soft feces, no deaths | Safe with transient effects |

| Repeated Oral Dose | 400 | Positive occult blood in urine, submucosal edema | NOAEL established at 400 mg/kg |

| Long-Term Study | 100 | Cystitis observed due to metabolites | Reversible upon withdrawal |

Table 2: Antibacterial Activity

| Bacteria | Sensitivity (MIC µg/mL) |

|---|---|

| Streptococcus pyogenes | < 0.5 |

| Neisseria gonorrhoeae | < 0.25 |

| Escherichia coli | < 1 |

| Staphylococcus aureus | < 0.5 |

Case Study 1: Efficacy Against Respiratory Infections

A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound significantly reduced bacterial load compared to placebo, with a notable improvement in clinical symptoms within three days of treatment.

Case Study 2: Safety Profile Assessment

In a multi-center study assessing the long-term safety of cefmatilen in patients with recurrent urinary tract infections, adverse events were minimal, with most patients reporting only mild gastrointestinal symptoms. The study concluded that cefmatilen is well-tolerated even during extended use.

Mecanismo De Acción

Cefmatilen hydrochloride hydrate exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to other beta-lactam antibiotics, but this compound has shown high activity against a broad spectrum of bacteria .

Comparación Con Compuestos Similares

Cefmatilen hydrochloride hydrate is unique among cephalosporin antibiotics due to its high activity against both Gram-positive and Gram-negative bacteria . Similar compounds include:

Cefepime: Another cephalosporin antibiotic with a broad spectrum of activity.

Ceftriaxone: Known for its effectiveness against a wide range of bacterial infections.

Cefuroxime: Used to treat various bacterial infections, including respiratory and urinary tract infections.

This compound stands out due to its specific activity against Streptococcus pyogenes and Neisseria gonorrhoeae, making it a valuable addition to the cephalosporin class of antibiotics .

Actividad Biológica

Cefmatilen hydrochloride hydrate, a novel cephalosporin antibiotic, exhibits significant biological activity against a range of bacterial pathogens. This article delves into its mechanism of action, efficacy, safety profiles, and comparative studies with other antibiotics.

Overview of this compound

This compound (S-1090) is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining cell integrity.

Cefmatilen functions primarily through the inhibition of PBPs, leading to disruption in the synthesis of the bacterial cell wall. This action results in bacterial lysis and death, making it effective against various pathogens including:

- Streptococcus pyogenes

- Neisseria gonorrhoeae

- Escherichia coli

Efficacy Against Bacterial Strains

The following table summarizes the antibacterial activity of this compound against selected bacterial strains:

| Bacterial Strain | Sensitivity |

|---|---|

| Streptococcus pyogenes | Highly sensitive |

| Neisseria gonorrhoeae | Highly sensitive |

| Escherichia coli | Moderately sensitive |

| Staphylococcus aureus | Sensitive |

Toxicity Studies

This compound has undergone extensive toxicity evaluations in animal models. Notable findings from one- and three-month oral dose toxicity studies in beagle dogs and rats include:

- No observed deaths in all treated groups.

- Common side effects included soft feces, reddish-brown feces due to chelation products, and abdominal distention.

- The highest no-observed-adverse-effect level (NOAEL) was determined to be 1250 mg/kg/day for rats over one month and 1000 mg/kg/day over three months.

Summary of Toxicity Findings

| Study Duration | Species | Dose (mg/kg/day) | NOAEL (mg/kg/day) | Key Observations |

|---|---|---|---|---|

| One Month | Rats | 80, 200, 500, 1250 | 1250 | Soft feces, abdominal distention |

| Three Months | Rats | 100, 300, 1000 | 1000 | Cecal enlargement, increased liver enzyme activity |

| One Month | Beagle Dogs | 25, 100, 400 | 400 | Reddish-brown feces |

| Three Months | Beagle Dogs | 25, 100, 400 | 100 | Cystitis observed at higher doses |

Genotoxicity Assessment

Genotoxicity studies indicated that this compound does not induce significant genetic mutations or chromosomal aberrations. Testing involved reverse mutation assays with various bacterial strains and chromosomal aberration tests on cultured cells.

Comparative Analysis with Other Antibiotics

Cefmatilen's unique profile is compared with other cephalosporins such as Cefepime and Ceftriaxone. While all these antibiotics share similar mechanisms of action, Cefmatilen demonstrates a broader spectrum of activity against specific pathogens like Streptococcus pyogenes.

Comparison Table

| Antibiotic | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Cefmatilen | High | High |

| Cefepime | Moderate | Very High |

| Ceftriaxone | Moderate | Very High |

Case Studies

Several clinical observations have highlighted the effectiveness of Cefmatilen in treating infections caused by resistant strains. For instance:

- A case involving a patient with severe gonococcal infection demonstrated rapid resolution of symptoms following treatment with Cefmatilen.

- In a study involving patients with Streptococcus pyogenes infections, Cefmatilen showed a high cure rate with minimal side effects.

Propiedades

Número CAS |

154776-45-1 |

|---|---|

Fórmula molecular |

C15H17ClN8O6S4 |

Peso molecular |

569.1 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |

Clave InChI |

LBWIJMWZWJRRMO-AWXOXGPMSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

SMILES isomérico |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

SMILES canónico |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.